4-[(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
4-[(Methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H18N2O5S2 . This compound is characterized by the presence of a benzenesulfonamide core, which is substituted with a methylsulfonylamino group and a tetrahydro-2-furanylmethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of benzenesulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(methylsulfonyl)amino]benzenesulfonamide . The intermediate is then reacted with tetrahydro-2-furanylmethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-[(Methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(Methylsulfonyl)amino]benzenesulfonamide: Lacks the tetrahydro-2-furanylmethyl group.
N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Contains an aminophenyl group instead of the tetrahydro-2-furanylmethyl group.
Uniqueness
4-[(Methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to the presence of both the methylsulfonylamino and tetrahydro-2-furanylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(15,16)14-10-4-6-12(7-5-10)21(17,18)13-9-11-3-2-8-19-11/h4-7,11,13-14H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZGDKDSLVPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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